Pyrazine-2-carboxylic acid [1-(2-hydroxy-3-methoxy-phenyl)-meth-(E)-ylidene]-hydrazide
Overview
Description
Pyrazine-2-carboxylic acid [1-(2-hydroxy-3-methoxy-phenyl)-meth-(E)-ylidene]-hydrazide is a compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their versatility in pharmacological activities and are widely used in various fields such as perfumeries, food industries, and pharmaceuticals
Preparation Methods
The synthesis of pyrazine-2-carboxylic acid [1-(2-hydroxy-3-methoxy-phenyl)-meth-(E)-ylidene]-hydrazide involves several steps. One common method includes the condensation of pyrazine-2-carboxylic acid hydrazide with 2-hydroxy-3-methoxybenzaldehyde under reflux conditions. The reaction typically uses ethanol as a solvent and requires a catalyst such as acetic acid to facilitate the condensation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Pyrazine-2-carboxylic acid [1-(2-hydroxy-3-methoxy-phenyl)-meth-(E)-ylidene]-hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazine-2-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Scientific Research Applications
Pyrazine-2-carboxylic acid [1-(2-hydroxy-3-methoxy-phenyl)-meth-(E)-ylidene]-hydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of pyrazine-2-carboxylic acid [1-(2-hydroxy-3-methoxy-phenyl)-meth-(E)-ylidene]-hydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. The compound may also interact with cellular enzymes and receptors, leading to the modulation of various biochemical pathways .
Comparison with Similar Compounds
Pyrazine-2-carboxylic acid [1-(2-hydroxy-3-methoxy-phenyl)-meth-(E)-ylidene]-hydrazide can be compared with other similar compounds, such as:
Pyrazine-2-carboxylic acid (2-hydroxy-benzylidene)-hydrazide: This compound has similar structural features but differs in the position of the hydroxy group on the benzylidene moiety.
Pyrazine-2-carboxylic acid (2,5-dimethoxy-benzylidene)-hydrazide: This derivative has additional methoxy groups, which may influence its chemical reactivity and biological activity.
Pyrazine-2-carboxylic acid (3-benzyloxy-4-methoxy-benzylidene)-hydrazide: The presence of a benzyloxy group introduces steric and electronic effects that can alter the compound’s properties.
Properties
IUPAC Name |
N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]pyrazine-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c1-20-11-4-2-3-9(12(11)18)7-16-17-13(19)10-8-14-5-6-15-10/h2-8,18H,1H3,(H,17,19)/b16-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUBMUPYAHQRPT-FRKPEAEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC(=O)C2=NC=CN=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/NC(=O)C2=NC=CN=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001329346 | |
Record name | N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]pyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001329346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26659678 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
917777-49-2 | |
Record name | N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]pyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001329346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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